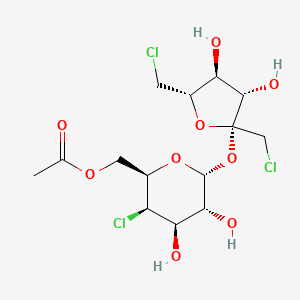

Sucralose 6-acetate

Overview

Description

Sucralose 6-acetate is a structural analog of the artificial sweetener sucralose . It is an intermediate and impurity in the manufacture of sucralose . Recent commercial sucralose samples were found to contain up to 0.67% sucralose-6-acetate .

Synthesis Analysis

This compound is synthesized from sucrose . The effects of reaction time, ratio of g-6-a to sucrose, pH, substrate (sucrose and g-6-a) concentrations, IFTase concentration, and temperature on the synthesis of s-6-a were investigated .Molecular Structure Analysis

This compound is a structural analog of the artificial sweetener sucralose . More detailed molecular structure analysis may require specific scientific techniques and tools.Chemical Reactions Analysis

This compound is genotoxic, meaning it can cause DNA damage . It was found to cause ‘leaky gut’, damaging the ‘tight junctions’, or interfaces, where cells in the gut wall connect to each other .Scientific Research Applications

Synthesis and Catalysis

Sucralose 6-acetate (S-6-A) is a critical intermediate in the synthesis of sucralose, an artificial sweetener. A study explored the enzymatic synthesis of S-6-A using fructosyltransferase from Aspergillus oryzae, highlighting the optimal conditions for this reaction, such as temperature, pH, and enzyme concentration (Han et al., 2011). Another research utilized Bacillus amyloliquefaciens WZS01 in regioselective acylation and deacetylation for S-6-A synthesis, demonstrating a yield of over 95% under certain conditions (Sun et al., 2017).

Enzymatic Methods and Biosynthesis

Studies have investigated the use of enzymes for the biosynthesis of S-6-A. For example, the use of cross-linked enzyme aggregates (CLEAs) of Lipozyme TL 100 L showed high efficiency and stability in the synthesis of S-6-A (Yang et al., 2012). Similarly, surfactant-coated Candida rugosa lipase immobilized on sol–gel supports was found effective for S-6-A synthesis, with a yield up to 78.68% (Zhong et al., 2014).

Bioconversion and Microbial Cell Use

The bioconversion of S-6-A to sucralose using immobilized microbial cells was demonstrated as an effective and green technology. This method used strains like Arthrobacter sp. and Bacillus subtilis, showing potential for a cheaper and less time-consuming process (Chaubey et al., 2013).

Chlorination Process

The chlorination of S-6-A is a key step in producing sucralose. A study detailed a method using Vilsmeier reagent for chlorinating S-6-A, highlighting advantages like high yield and ease of operation (Zheng-qing, 2007).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-3-chloro-4,5-dihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Cl3O9/c1-5(18)23-3-7-8(17)10(20)11(21)13(24-7)26-14(4-16)12(22)9(19)6(2-15)25-14/h6-13,19-22H,2-4H2,1H3/t6-,7-,8+,9-,10+,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACOTAQCKSDLDE-YKEUTPDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CCl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105066-21-5 | |

| Record name | Sucralose 6-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105066215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCRALOSE 6-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TS2P304SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

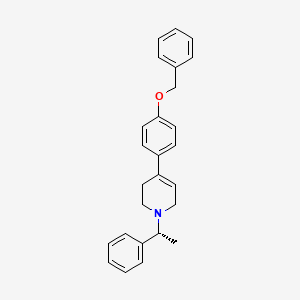

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)